molecular formula C22H24FN3O2 B2829558 N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775395-97-5

N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No. B2829558
CAS RN: 1775395-97-5
M. Wt: 381.451
InChI Key: XFWKZVBLJFJLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a complex organic compound. It belongs to the class of quinazoline derivatives, which are known for their significant biological activities . This compound is available for research purposes .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be quite complex, with various substituents attached to the quinazoline core. The exact structure of this compound would depend on the positions and nature of these substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. Such properties could include its boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Novel Heterocyclic Derivatives

The compound’s unique azepinoquinazoline scaffold contributes to its versatility. Researchers have explored its derivatives for various applications:

  • Benzoxazole Derivatives : N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide derivatives have been used in straightforward syntheses of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazoles. These compounds exhibit diverse pharmacological effects .

Antileishmanial and Antimalarial Activities

Hydrazine-coupled pyrazoles, derived from the compound, have shown potent antileishmanial and antimalarial activities. These findings highlight its potential in combating parasitic diseases .

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely, depending on their structure and the biological system in which they are acting. Some quinazoline derivatives have been found to have antitumor activity, among other biological effects .

Safety and Hazards

Safety information for this compound indicates that it should be handled with care. Precautionary measures should be taken to avoid contact with skin and eyes, and it should be kept away from heat and open flames .

Future Directions

Quinazoline derivatives are a topic of ongoing research due to their significant biological activities. Future research may focus on synthesizing new derivatives, studying their biological effects, and developing them into effective therapeutic agents .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c1-14-7-9-16(13-18(14)23)24-21(27)15-8-10-17-19(12-15)25(2)20-6-4-3-5-11-26(20)22(17)28/h7-10,12-13,20H,3-6,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWKZVBLJFJLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

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